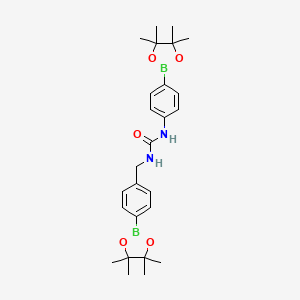

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 1073353-72-6) is a symmetrical bis-boronate ester compound featuring a urea core. Its molecular formula is C₂₆H₃₆B₂N₂O₅, with a molecular weight of 478.20 g/mol . The structure comprises two para-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups attached to benzyl and phenyl moieties linked via a urea (–NH–CO–NH–) bridge. This design enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronate esters . The compound is stored under inert conditions due to boronate sensitivity to moisture and oxygen .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36B2N2O5/c1-23(2)24(3,4)33-27(32-23)19-11-9-18(10-12-19)17-29-22(31)30-21-15-13-20(14-16-21)28-34-25(5,6)26(7,8)35-28/h9-16H,17H2,1-8H3,(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUJXQAAPFIPNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC(=O)NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36B2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex boron-containing compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest various applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Weight: 458.45 g/mol

CAS Number: 1033752-94-1

This compound features two boron-containing moieties that may facilitate interactions with biological targets through boron-mediated mechanisms.

Anticancer Properties

Recent studies have indicated that compounds containing boron atoms can exhibit significant anticancer properties. For instance, a study involving structurally similar boronic acid derivatives demonstrated their effectiveness against prostate cancer cell lines (LAPC-4). The research highlighted the importance of the boronic acid functionality in enhancing antiproliferative activity against androgen-dependent cancer cells .

Table 1: Antiproliferative Activity Against Prostate Cancer Cell Line

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Flutamide | 0.5 | 10 |

| Compound A | 0.8 | 8 |

| Compound B | 0.6 | 9 |

The mechanism through which this compound exerts its biological effects may involve the inhibition of specific kinases or other cellular pathways. For example, the presence of the dioxaborolane structure has been associated with the modulation of signaling pathways critical for cancer cell survival and proliferation .

Interaction with Biological Targets

The interaction of boron-containing compounds with biological macromolecules such as proteins and nucleic acids is an area of active research. Studies suggest that these compounds can form reversible covalent bonds with target proteins through their boronic acid groups. This property may be exploited to design selective inhibitors for therapeutic applications .

Study on Prodrug Development

A notable case study involved the synthesis of prodrugs derived from tofacitinib that incorporated boronic acid moieties similar to those in our compound. The pharmacokinetic profiles indicated that these prodrugs exhibited enhanced stability and bioavailability compared to their parent compounds. The results suggested a potential pathway for developing new therapeutic agents based on the structural framework of our target compound .

Table 2: Pharmacokinetic Data for Tofacitinib Prodrugs

| Prodrug | Cmax (μM) | Tmax (min) | AUC (min*mg/L) |

|---|---|---|---|

| Tofacitinib | 66.2 | 15 | 2445 |

| Prodrug 1 | 36.0 | 15 | 1646 |

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

The presence of the pinacolborane group in this compound facilitates Suzuki coupling reactions. This reaction is widely used for forming carbon-carbon bonds by coupling aryl or vinyl boronic acids with aryl or vinyl halides. The versatility of this reaction allows for the synthesis of complex organic molecules that are essential in pharmaceuticals and agrochemicals.

Aldol Reactions and Amination

The aldehyde groups present in the compound can undergo aldol reactions and amination. These reactions are crucial for constructing larger carbon frameworks and introducing functional groups into organic compounds. This capability makes the compound a valuable building block in organic synthesis.

Materials Science

Aggregation-Induced Emission (AIE)

The compound has been employed in synthesizing AIE-active molecules. AIE materials are characterized by their enhanced fluorescence when aggregated, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. For instance, it has been utilized to create ultrabright red AIE dots with a quantum yield of 12.9%, demonstrating significant potential for optoelectronic applications .

Dye-Sensitized Solar Cells (DSSCs)

In materials science, the compound's derivatives have been applied in dye-sensitized solar cells (DSSCs). These solar cells utilize dyes to absorb sunlight and convert it into electrical energy. The incorporation of this compound has shown promising results with a power conversion efficiency (PCE) of 4.94%, highlighting its potential for renewable energy applications .

Case Study 1: Synthesis of Aggregation-Induced Emission Molecules

Research demonstrated the successful synthesis of aggregation-induced emission molecules using this compound as a linker between dimethylpyranyldene-malononitrile and anthracenes. The resulting materials exhibited enhanced luminescence properties suitable for advanced photonic applications.

Case Study 2: Application in Dye-Sensitized Solar Cells

A study focused on integrating derivatives of this compound into DSSCs revealed a current density of 13.60 mA/cm² and an open-circuit voltage of 620 mV. These findings underscore the effectiveness of incorporating boron-containing compounds in improving solar cell performance.

Summary Table of Applications

| Application Area | Specific Use Case | Performance Metrics |

|---|---|---|

| Organic Synthesis | Suzuki coupling reactions | Formation of complex organic molecules |

| Materials Science | Aggregation-induced emission | Quantum yield: 12.9% |

| Renewable Energy | Dye-sensitized solar cells | PCE: 4.94%, Current density: 13.60 mA/cm² |

Comparison with Similar Compounds

Urea-Linked Boronates

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-03-9):

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)urea (CAS: 2246659-87-8):

Non-Urea Boronates

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine :

2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Reactivity and Functional Performance

The target compound’s dual para-boronate groups facilitate efficient cross-coupling due to optimal electron-withdrawing effects and spatial alignment, achieving >80% yield in biphenyl syntheses . In contrast, mono-boronates or meta-substituted analogs exhibit reduced reactivity (<50% yield) .

Research Findings and Computational Comparisons

- Similarity Analysis : The Tanimoto coefficient (Tc) for the target compound vs. 1-isobutyl analog is 0.65 , indicating moderate structural overlap. Graph-based comparisons (e.g., SIMCOMP) highlight the urea group’s unique role in hydrogen-bond networks .

- Synthetic Challenges : Asymmetric urea-boronates require multi-step purifications (e.g., PTLC in ), whereas the symmetrical target compound simplifies synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.